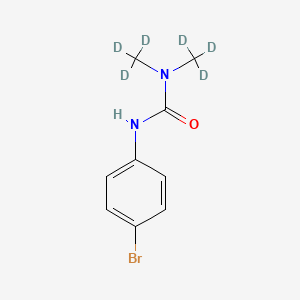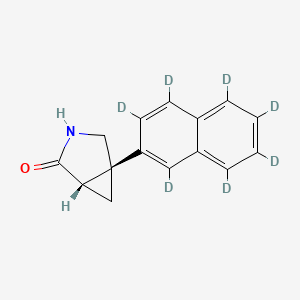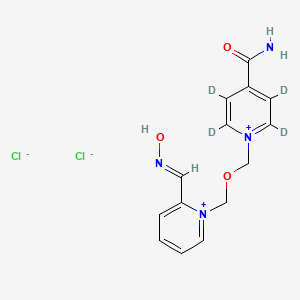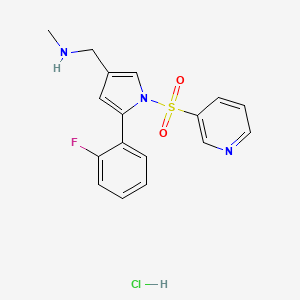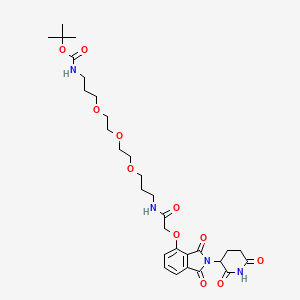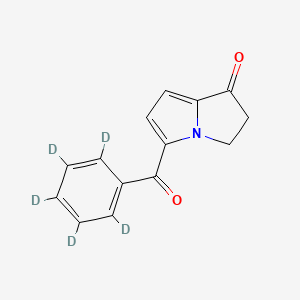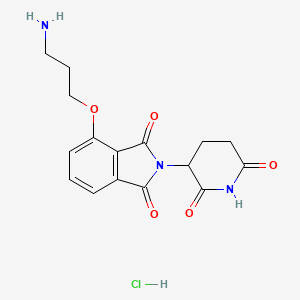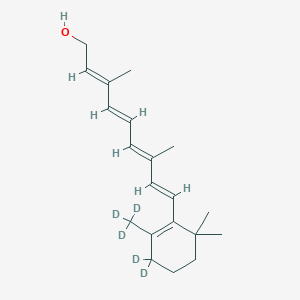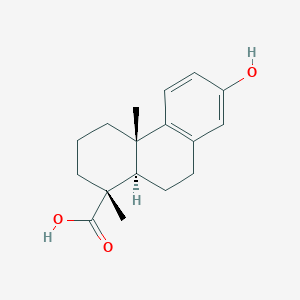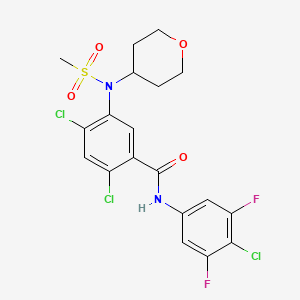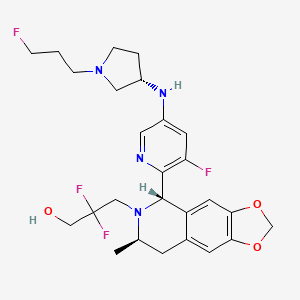
ER degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER degrader 1 is a selective estrogen receptor degrader (SERD) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor and promoting its degradation, thereby inhibiting estrogen-driven cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ER degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities .
Applications De Recherche Scientifique
ER degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved properties.
Biology: Employed in cell-based assays to investigate the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of estrogen receptor-positive breast cancer. It is also being explored for potential use in other hormone-related cancers.
Mécanisme D'action
ER degrader 1 exerts its effects by binding to the estrogen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of ubiquitin ligases, which tag the estrogen receptor with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen-driven gene transcription and subsequent suppression of cancer cell proliferation . Molecular targets include the estrogen receptor alpha (ERα) and various co-regulatory proteins involved in estrogen receptor signaling .
Comparaison Avec Des Composés Similaires
ER degrader 1 is unique compared to other similar compounds due to its high selectivity and potency in degrading the estrogen receptor. Similar compounds include:
Fulvestrant: An injectable SERD with a similar mechanism of action but limited by its poor bioavailability and requirement for intramuscular administration.
Elacestrant: An oral SERD with improved bioavailability and efficacy compared to fulvestrant, but still under clinical evaluation.
Camizestrant: A next-generation oral SERD with robust antitumor activity and the ability to overcome resistance to current endocrine therapies.
This compound stands out due to its optimized pharmacokinetic properties, allowing for effective oral administration and enhanced therapeutic outcomes .
Propriétés
Formule moléculaire |
C26H32F4N4O3 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]pyridin-2-yl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |
Clé InChI |
QDLCSYBYYIFZJR-QDKQFYOWSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


